molecular formula C18H19ClO5 B12697914 beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl CAS No. 147029-83-2

beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl

Cat. No.: B12697914
CAS No.: 147029-83-2
M. Wt: 350.8 g/mol
InChI Key: QDQWNOCTKSHKSP-XDNAFOTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of beta-D-xylopyranosides generally involves the glycosylation of D-xylose with various aglycone moieties. The synthetic routes can be categorized based on the nature of the glycosidic linkage and the aglycone moiety. Chemical and enzymatic pathways are commonly employed .

Industrial Production Methods: Industrial production methods for beta-D-xylopyranosides typically involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial for the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of beta-D-xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved depend on the particular application of the compound .

Comparison with Similar Compounds

Uniqueness: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl is unique due to its specific structure, which includes a 4-chlorophenyl group. This structural feature may confer unique chemical and biological properties, making it distinct from other beta-D-xylopyranosides .

Properties

CAS No.

147029-83-2

Molecular Formula

C18H19ClO5

Molecular Weight

350.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[3-[(4-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H19ClO5/c19-13-6-4-11(5-7-13)8-12-2-1-3-14(9-12)24-18-17(22)16(21)15(20)10-23-18/h1-7,9,15-18,20-22H,8,10H2/t15-,16+,17-,18+/m1/s1

InChI Key

QDQWNOCTKSHKSP-XDNAFOTISA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O

Origin of Product

United States

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